molecular formula C15H18O5 B11745317 [(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate

[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate

Cat. No.: B11745317
M. Wt: 278.30 g/mol
InChI Key: YPNYLJOHPSWRBZ-MBNYWOFBSA-N
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Description

[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring fused with a dioxolane ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate typically involves multiple steps. One common method starts with the preparation of the tetrahydrofuran ring, followed by the formation of the dioxolane ring. The final step involves the esterification of the intermediate with benzoic acid to form the benzoate ester.

    Formation of the Tetrahydrofuran Ring: This step often involves the cyclization of a suitable diol precursor under acidic conditions.

    Formation of the Dioxolane Ring: The tetrahydrofuran intermediate is then reacted with a carbonyl compound in the presence of an acid catalyst to form the dioxolane ring.

    Esterification: The final step involves the reaction of the dioxolane intermediate with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the benzoate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, in the presence of a base or acid catalyst

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxolane and tetrahydrofuran rings provide a rigid framework that can enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • [(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate
  • [(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl propionate
  • [(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl butyrate

Uniqueness

[(3aR,5R,6aS)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate is unique due to the presence of the benzoate ester group, which can impart distinct chemical and biological properties compared to its analogs. The benzoate group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and drug development.

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate

InChI

InChI=1S/C15H18O5/c1-15(2)19-12-8-11(18-14(12)20-15)9-17-13(16)10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3/t11-,12+,14-/m1/s1

InChI Key

YPNYLJOHPSWRBZ-MBNYWOFBSA-N

Isomeric SMILES

CC1(O[C@H]2C[C@@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1(OC2CC(OC2O1)COC(=O)C3=CC=CC=C3)C

Origin of Product

United States

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